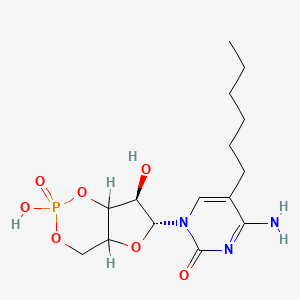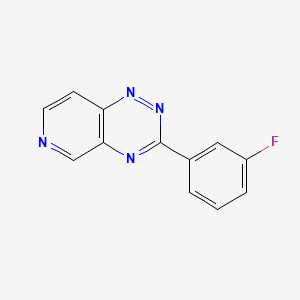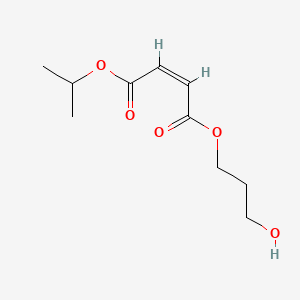
Benz(a)anthracene-8-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-8-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-8-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4). This process yields this compound with high specificity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems to ensure efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene-8-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benz(a)anthracene-8-aldehyde or benz(a)anthracene-8-carboxylic acid.
Reduction: The compound can be reduced to form benz(a)anthracene-8-methane.
Substitution: Electrophilic aromatic substitution reactions can occur at different positions on the benz(a)anthracene ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benz(a)anthracene-8-aldehyde, benz(a)anthracene-8-carboxylic acid.
Reduction: Benz(a)anthracene-8-methane.
Substitution: Various substituted benz(a)anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
Benz(a)anthracene-8-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, due to its structural similarity to other biologically active PAHs.
Medicine: Explored for its potential role in drug development, particularly in cancer research, given the carcinogenic nature of its parent compound, benz(a)anthracene.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of benz(a)anthracene-8-methanol involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis and carcinogenesis. The compound’s hydroxyl group allows for further metabolic activation, forming reactive intermediates that can bind covalently to DNA and proteins, leading to cellular damage.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another PAH with a similar structure and higher carcinogenic potential.
Chrysene: A PAH with four fused benzene rings, similar in structure but with different biological activities.
Uniqueness: Benz(a)anthracene-8-methanol is unique due to the presence of the hydroxyl group at the 8-position, which imparts distinct chemical reactivity and biological interactions compared to its parent compound and other similar PAHs
Properties
CAS No. |
72533-44-9 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
benzo[a]anthracen-8-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-16-6-3-5-14-11-19-15(10-18(14)16)9-8-13-4-1-2-7-17(13)19/h1-11,20H,12H2 |
InChI Key |
ZUEZPIWPVGHNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


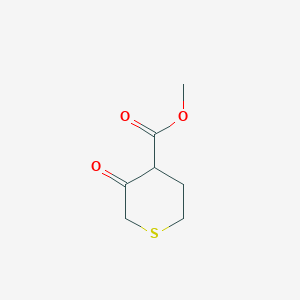
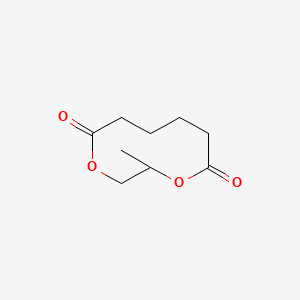
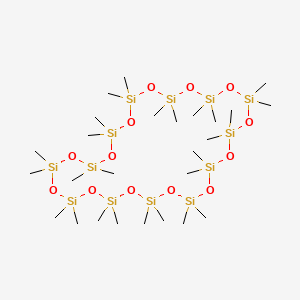
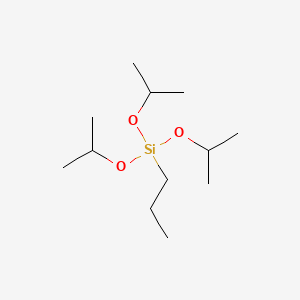
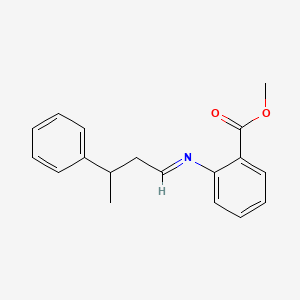
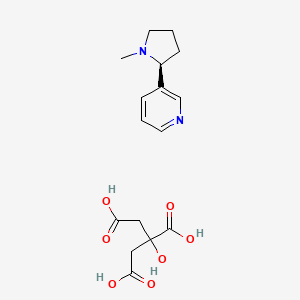
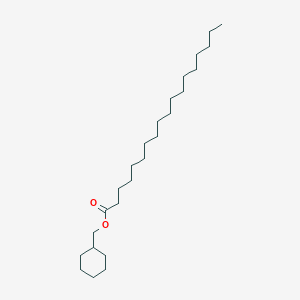
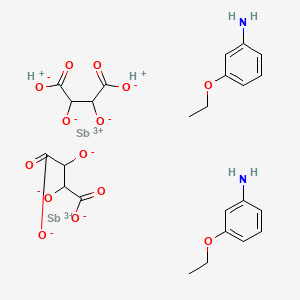
![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
